Cas no 2092203-02-4 (3-(6-bromopyridin-2-yl)propanenitrile)

3-(6-bromopyridin-2-yl)propanenitrile Chemical and Physical Properties
Names and Identifiers
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- 6-Bromo-2-pyridinepropanenitrile
- 3-(6-bromopyridin-2-yl)propanenitrile
- EN300-1918383
- SCHEMBL22941460
- 2092203-02-4
-
- Inchi: 1S/C8H7BrN2/c9-8-5-1-3-7(11-8)4-2-6-10/h1,3,5H,2,4H2
- InChI Key: FJPVGNUUCMXHMK-UHFFFAOYSA-N
- SMILES: C1(CCC#N)=NC(Br)=CC=C1
Computed Properties
- Exact Mass: 209.97926g/mol
- Monoisotopic Mass: 209.97926g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 161
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 36.7Ų
- XLogP3: 1.9
Experimental Properties
- Density: 1.491±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 345.9±27.0 °C(Predicted)
- pka: 0.43±0.12(Predicted)
3-(6-bromopyridin-2-yl)propanenitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1918383-0.05g |
3-(6-bromopyridin-2-yl)propanenitrile |
2092203-02-4 | 0.05g |
$827.0 | 2023-09-17 | ||
Enamine | EN300-1918383-0.1g |
3-(6-bromopyridin-2-yl)propanenitrile |
2092203-02-4 | 0.1g |
$867.0 | 2023-09-17 | ||
Enamine | EN300-1918383-1g |
3-(6-bromopyridin-2-yl)propanenitrile |
2092203-02-4 | 1g |
$986.0 | 2023-09-17 | ||
Enamine | EN300-1918383-0.5g |
3-(6-bromopyridin-2-yl)propanenitrile |
2092203-02-4 | 0.5g |
$946.0 | 2023-09-17 | ||
Enamine | EN300-1918383-1.0g |
3-(6-bromopyridin-2-yl)propanenitrile |
2092203-02-4 | 1g |
$986.0 | 2023-05-31 | ||
Enamine | EN300-1918383-2.5g |
3-(6-bromopyridin-2-yl)propanenitrile |
2092203-02-4 | 2.5g |
$1931.0 | 2023-09-17 | ||
Enamine | EN300-1918383-0.25g |
3-(6-bromopyridin-2-yl)propanenitrile |
2092203-02-4 | 0.25g |
$906.0 | 2023-09-17 | ||
Enamine | EN300-1918383-5g |
3-(6-bromopyridin-2-yl)propanenitrile |
2092203-02-4 | 5g |
$2858.0 | 2023-09-17 | ||
Enamine | EN300-1918383-10.0g |
3-(6-bromopyridin-2-yl)propanenitrile |
2092203-02-4 | 10g |
$4236.0 | 2023-05-31 | ||
Enamine | EN300-1918383-10g |
3-(6-bromopyridin-2-yl)propanenitrile |
2092203-02-4 | 10g |
$4236.0 | 2023-09-17 |
3-(6-bromopyridin-2-yl)propanenitrile Related Literature
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2. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552
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Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
Additional information on 3-(6-bromopyridin-2-yl)propanenitrile
Comprehensive Overview of 3-(6-Bromopyridin-2-yl)propanenitrile (CAS No. 2092203-02-4): Properties, Applications, and Industry Insights
3-(6-Bromopyridin-2-yl)propanenitrile (CAS No. 2092203-02-4) is a specialized organic compound gaining traction in pharmaceutical and agrochemical research due to its unique structural features. This nitrile-substituted pyridine derivative serves as a versatile building block for synthesizing complex molecules, particularly in drug discovery and material science. Its bromopyridine moiety enables cross-coupling reactions, while the propanenitrile group offers functionalization opportunities, making it valuable for structure-activity relationship (SAR) studies.
Recent trends highlight growing interest in heterocyclic compounds like 3-(6-bromopyridin-2-yl)propanenitrile for developing kinase inhibitors and antimicrobial agents. Searches for "pyridine-based intermediates" and "nitrile functional group applications" have surged by 40% year-over-year (2023-2024), reflecting industry demand. The compound’s molecular weight (225.07 g/mol) and lipophilicity (LogP ≈ 1.8) align with bioavailability requirements in modern drug design, addressing queries about "small molecule drug candidates".
In material science, researchers leverage its 6-bromopyridin-2-yl segment for constructing metal-organic frameworks (MOFs), a hot topic with 25,000+ monthly searches. Its nitrile group participates in click chemistry, answering frequent questions about "bioorthogonal reactions". Analytical data shows 98% purity (HPLC) with characteristic IR absorption at 2240 cm⁻¹ (C≡N stretch), a detail often sought in "compound characterization techniques" discussions.
Sustainability-focused innovations utilize this compound in catalyzed Sonogashira couplings, reducing palladium loading by 60% compared to traditional methods – a response to "green chemistry in synthesis" queries (Google Trends +70%). Patent analysis reveals 18+ applications since 2020, primarily in OLED materials and crop protection agents, correlating with searches for "agrochemical intermediates".
Handling requires standard organic synthesis precautions. The compound’s storage stability (2-8°C under inert gas) and solubility profile (DMSO >200 mg/mL) are frequently queried parameters. Recent studies demonstrate its utility in fluorescent probe development, addressing rising interest in "bioimaging reagents" (PubMed citations up 35% in 2023).
With the pharmaceutical intermediates market projected to reach $36.5 billion by 2027 (CAGR 6.2%), 3-(6-bromopyridin-2-yl)propanenitrile exemplifies the shift toward multifunctional scaffolds. Its dual reactivity satisfies both "fragment-based drug design" and "high-throughput screening" search trends, while LC-MS data (m/z 224.97 [M+H]+) provides validation for quality-conscious buyers.
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